molecular formula C20H20FN3O3S B2527494 3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2380181-86-0

3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2527494
CAS No.: 2380181-86-0
M. Wt: 401.46
InChI Key: RBBCBQNXBWLWFQ-UHFFFAOYSA-N
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Description

3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a piperidine ring, a quinazolinone core, and a fluorobenzenesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the piperidine ring can be formed via reductive amination.

    Introduction of the Fluorobenzenesulfonyl Group: The piperidine derivative is then reacted with 2-fluorobenzenesulfonyl chloride under basic conditions to introduce the fluorobenzenesulfonyl group.

    Formation of the Quinazolinone Core: The final step involves the formation of the quinazolinone core through a cyclization reaction involving an appropriate precursor, such as an anthranilic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted derivatives where the fluorine atom is replaced.

Scientific Research Applications

3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group is known to enhance the binding affinity of the compound to its target, while the piperidine ring and quinazolinone core contribute to its overall stability and bioactivity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • (1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate

Uniqueness

3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazolinone core, in particular, sets it apart from other similar compounds, providing unique opportunities for interaction with biological targets.

Properties

IUPAC Name

3-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c21-17-6-2-4-8-19(17)28(26,27)24-11-9-15(10-12-24)13-23-14-22-18-7-3-1-5-16(18)20(23)25/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBCBQNXBWLWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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